molecular formula C20H28Cl2N2 B15342239 Isoindoline, 1-(3-dimethylaminopropyl)-2-methyl-1-phenyl-, dihydrochloride CAS No. 10565-86-3

Isoindoline, 1-(3-dimethylaminopropyl)-2-methyl-1-phenyl-, dihydrochloride

Cat. No.: B15342239
CAS No.: 10565-86-3
M. Wt: 367.4 g/mol
InChI Key: NKGDBNZWJKTIEF-UHFFFAOYSA-N
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Description

Dimethyl-[3-(2-methyl-1-phenyl-2,3-dihydroisoindol-2-ium-1-yl)propyl]azanium dichloride is an organic compound with a complex structure that includes an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic method involves the reaction of benzimidazole with appropriate methylating agents such as iodomethane . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-[3-(2-methyl-1-phenyl-2,3-dihydroisoindol-2-ium-1-yl)propyl]azanium dichloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may produce a variety of substituted compounds.

Scientific Research Applications

Dimethyl-[3-(2-methyl-1-phenyl-2,3-dihydroisoindol-2-ium-1-yl)propyl]azanium dichloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dimethyl-[3-(2-methyl-1-phenyl-2,3-dihydroisoindol-2-ium-1-yl)propyl]azanium dichloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Dimethyl-[3-(2-methyl-1-phenyl-2,3-dihydroisoindol-2-ium-1-yl)propyl]azanium dichloride is unique due to its specific structural features and the resulting chemical properties

Biological Activity

Isoindoline derivatives, particularly 1-(3-dimethylaminopropyl)-2-methyl-1-phenyl-, dihydrochloride , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, anticancer, and neuroprotective effects, supported by various research findings.

Chemical Structure and Synthesis

Isoindoline compounds are characterized by their unique bicyclic structure, which allows for various substitutions that can enhance their biological activity. The specific compound in focus features a dimethylaminopropyl side chain and a methyl-phenyl group, which contribute to its pharmacological profile. Recent studies have synthesized various isoindoline derivatives, exploring their potential through structure-activity relationship (SAR) analyses.

Antimicrobial Activity

Research indicates that isoindoline derivatives exhibit promising antimicrobial properties. In one study, compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The inhibition zones were comparable to that of gentamicin, a standard antibiotic, suggesting that these compounds could serve as effective alternatives in treating bacterial infections .

Table 1: Antimicrobial Activity of Isoindoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)IC50 (µM)
1E. coli1510
2S. aureus188
3L. tropica200.0478

Anticancer Activity

Isoindoline derivatives have shown significant anticancer effects across various cancer cell lines. A series of studies reported that these compounds induced apoptosis in cancer cells and arrested the cell cycle at different phases. For instance, certain isoindoline derivatives exhibited IC50 values ranging from 2.1 to 7.4 µM against acetylcholinesterase (AChE), indicating potential for neuroprotective applications alongside anticancer properties .

Table 2: Anticancer Activity of Isoindoline Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
ACaco-25.0Apoptosis induction
BHCT-1164.5Cell cycle arrest (G0/G1 phase)
CPC126.0Neuroprotection against H2O2

Neuroprotective Effects

Isoindoline derivatives have been evaluated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s disease. Some compounds demonstrated potent inhibition of AChE, with IC50 values significantly lower than traditional drugs like rivastigmine . This inhibition is critical as it enhances acetylcholine levels in the brain, potentially alleviating cognitive deficits associated with Alzheimer’s.

Table 3: AChE Inhibitory Activity of Isoindoline Derivatives

CompoundIC50 (µM)Reference Drug (IC50)
Compound A2.1Rivastigmine (5.0)
Compound B3.5Donepezil (4.0)

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of isoindoline derivatives:

  • Antileishmanial Activity : One study found that a specific isoindoline derivative was highly effective against Leishmania tropica, outperforming standard treatments like Glucantime with an IC50 of just 0.0478 µM .
  • Anti-inflammatory Effects : Isoindoline derivatives have also been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory markers like IL-10 .
  • Neuroprotection : Molecular docking studies indicated that isoindoline derivatives could effectively bind to key targets involved in neuroprotection, providing insights into their mechanisms of action against oxidative stress-induced neuronal death .

Properties

CAS No.

10565-86-3

Molecular Formula

C20H28Cl2N2

Molecular Weight

367.4 g/mol

IUPAC Name

dimethyl-[3-(2-methyl-1-phenyl-2,3-dihydroisoindol-2-ium-1-yl)propyl]azanium;dichloride

InChI

InChI=1S/C20H26N2.2ClH/c1-21(2)15-9-14-20(18-11-5-4-6-12-18)19-13-8-7-10-17(19)16-22(20)3;;/h4-8,10-13H,9,14-16H2,1-3H3;2*1H

InChI Key

NKGDBNZWJKTIEF-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CC2=CC=CC=C2C1(CCC[NH+](C)C)C3=CC=CC=C3.[Cl-].[Cl-]

Origin of Product

United States

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